6H-Purin-6-one, 1,9-dihydro-2-((4-butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-
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Overview
Description
2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one is a synthetic organic compound that belongs to the class of purine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-butylaniline and 2-hydroxyethoxy methyl chloride.
Formation of Intermediate: The 4-butylaniline is reacted with 2-hydroxyethoxy methyl chloride under basic conditions to form an intermediate compound.
Cyclization: The intermediate is then subjected to cyclization with a purine derivative under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, especially at the 6-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of DNA or RNA synthesis, leading to antiviral or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one
- 2-((4-Ethylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one
- 2-((4-Propylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one
Uniqueness
2-((4-Butylphenyl)amino)-9-((2-hydroxyethoxy)methyl)-1H-purin-6(9H)-one is unique due to its specific butyl substitution, which can influence its biological activity and chemical reactivity. This substitution may enhance its binding affinity to certain molecular targets, making it a more potent compound in certain applications.
Properties
CAS No. |
104715-80-2 |
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Molecular Formula |
C18H23N5O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-(4-butylanilino)-9-(2-hydroxyethoxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C18H23N5O3/c1-2-3-4-13-5-7-14(8-6-13)20-18-21-16-15(17(25)22-18)19-11-23(16)12-26-10-9-24/h5-8,11,24H,2-4,9-10,12H2,1H3,(H2,20,21,22,25) |
InChI Key |
FTTOTLVQWYDVIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=C(C(=O)N2)N=CN3COCCO |
Origin of Product |
United States |
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